![molecular formula C18H16FNO3 B2470287 2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903590-13-6](/img/structure/B2470287.png)
2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are of growing pharmaceutical interest due to their array of pharmacological activities . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
Synthesis Analysis
Several synthetic protocols have been developed to construct DBO and DBO derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis
Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine . Among these, the DBO ring system is of particular interest .Chemical Reactions Analysis
The synthesis of DBO derivatives often involves reactions of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Scientific Research Applications
Synthesis and Characterization
2-Ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione, as part of the broader class of heterocyclic compounds, has been explored for its synthesis and structural characterization. Research has demonstrated efficient synthesis pathways for similar heterocyclic compounds, highlighting the importance of specific functional groups and structural configurations in achieving desired chemical properties. For instance, the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives showcases the intricate chemistry involved in producing complex heterocycles with potential scientific and pharmacological applications (Abderrahman El Bouakher et al., 2013).
Molecular Interactions and Structural Analysis
The study of molecular interactions and the structural analysis of heterocyclic compounds similar to this compound reveal insights into their potential functionalities. Research on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including detailed Hirshfeld surface analysis and DFT calculations, provides a foundation for understanding the electronic and structural nuances that govern the behavior of these molecules (Muhammad Naeem Ahmed et al., 2020).
Liquid Crystal Research
The exploration of heterocyclic compounds in liquid crystal research has led to the synthesis and mesomorphic studies of substances with oxazepine cores. Such studies shed light on the thermal and mesomorphic behavior of these compounds, contributing to the development of materials with specific liquid crystalline properties. Research into synthesizing heterocyclic liquid crystals with 1,3-oxazepine-4,7-dione, 1,3-oxazepane-4,7-dione, and 1,3-oxazepine-1,5-dione cores exemplifies the application of heterocyclic chemistry in designing novel materials with potential electronic, optical, and materials science applications (G. Yeap et al., 2010).
Advanced Synthetic Methods
The development of advanced synthetic methods for heterocyclic compounds has facilitated the creation of molecules with complex structures and functionalities. Techniques such as ring-closing metathesis have been employed to efficiently synthesize diversely substituted benzazepines, highlighting the versatility and utility of modern synthetic approaches in the creation of heterocyclic compounds with potential applications across various fields of science and technology (S. Lebrun et al., 2011).
Future Directions
properties
IUPAC Name |
2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-2-15-18(22)20(11-12-7-3-5-9-14(12)19)17(21)13-8-4-6-10-16(13)23-15/h3-10,15H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQLMHFCWZXYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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